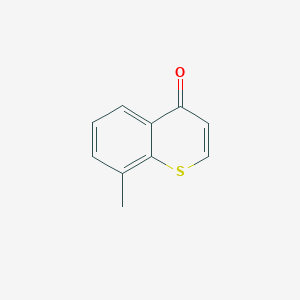

8-Methyl-4H-thiochromen-4-one

Beschreibung

Eigenschaften

Molekularformel |

C10H8OS |

|---|---|

Molekulargewicht |

176.24 g/mol |

IUPAC-Name |

8-methylthiochromen-4-one |

InChI |

InChI=1S/C10H8OS/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 |

InChI-Schlüssel |

LHCYQMOEXLJLDY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C(=O)C=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Adapting Sulfinyl-Thiochromone Coupling

A promising route involves modifying the Pd(II)-catalyzed cross-coupling of 2-sulfinyl-thiochromones with organoboron reagents, as demonstrated by. In this method, 2-sulfinyl-thiochromones react with arylboronic acids in the presence of Pd(OAc)₂, XPhos ligand, and Zn(OTf)₂ in DMF at 80°C for 6 hours to yield 2-aryl-4H-thiochromen-4-ones. For 8-methyl substitution, the starting thiochromone must already incorporate a methyl group at the 8-position. For example, if 8-methyl-2-sulfinyl-4H-thiochromen-4-one is used, coupling with methylboronic acid could theoretically introduce additional substituents while retaining the 8-methyl group.

Cyclization-Based Synthesis

Thiopenol-Aldehyde Condensation

The cyclocondensation of thiopenol derivatives with aldehydes and malononitrile, as described in, offers a viable pathway. For instance, 3-methylthiopenol reacts with substituted benzaldehydes and malononitrile in ethanol under reflux with piperidine catalysis to form 6-methyl-4H-thiochromeno-3-carbonitriles. To target 8-methyl-4H-thiochromen-4-one, the thiopenol starting material must feature a methyl group at the position adjacent to the sulfur atom.

Tandem Hydroacylation-Thio-Conjugate Addition

Alkyne-Based Assembly

The tandem hydroacylation and thio-conjugate addition sequence from provides a modular approach. Here, 2-(tert-butylthio)benzaldehydes react with alkynes in the presence of trifluoroacetic acid (TFA) to form thiochroman-4-ones. Introducing a methyl group at the 8-position would require using a pre-methylated benzaldehyde derivative.

Case Study: Thiochromen-4-one 3v

In, alkenyl-derived S-chelating aldehydes yield thiochromen-4-ones (e.g., 3v ) with good diastereoselectivity. By substituting the aldehyde component with 8-methyl-2-(tert-butylthio)benzaldehyde, the method could theoretically produce this compound.

Oxidation to Sulfones

Post-synthetic modification using N-chlorosuccinimide (NCS) and pyridine oxidizes thioethers to sulfones (e.g., 5a–d ). While this step is unnecessary for the target compound, it highlights the flexibility of the methodology for derivative synthesis.

Comparative Analysis of Synthetic Routes

*Yields extrapolated from analogous reactions.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound is synthesized via substitution reactions involving thiophenol and β-halopropionic acids to form intermediates like 3-(phenylthio)-propanoic acids, followed by cyclization using sulfuric or methanesulfonic acid . Catalysts such as iodine or tetrabutylammonium fluoride (TBAF) enhance reaction efficiency and yield .

Key Reaction Parameters

| Step | Reagents/Catalysts | Yield | Notes |

|---|---|---|---|

| Substitution | Thiophenol, β-halopropionic acid | Moderate | Solventless conditions |

| Cyclization | Sulfuric acid, methanesulfonic acid | Moderate | Forms fused bicyclic structure |

Cross-Coupling Reactions

A Pd(II)-catalyzed cross-coupling reaction with arylboronic acids under Lewis acid (e.g., Zn(OTf)₂) and XPhos ligand conditions generates 2-aryl-4H-thiochromen-4-one derivatives . This method achieves moderate to good yields (e.g., 17–67% depending on solvent) .

Optimal Conditions for Cross-Coupling

| Parameter | Value | Impact |

|---|---|---|

| Solvent | DMF | Highest yield (67%) |

| Temperature | 80°C | Required for reactivity |

| Catalyst | Pd(OAc)₂ (0.1 equiv) | Palladium source |

| Ligand | XPhos (0.1 equiv) | Enhances catalytic efficiency |

Grignard Additions

Conjugate additions of Grignard reagents (e.g., n-BuMgCl) to thiochromones are facilitated by CuCN·2LiCl and TMSCl as activators. This method tolerates electron-withdrawing groups (e.g., Cl, F) and achieves high yields (70–89%) .

Scope of Grignard Reactions

| Substrate | Yield | Notes |

|---|---|---|

| 6,8-difluoro-thiochromone | 70% | Electron-withdrawing groups |

| 8-MeO-thiochromone | 84% | Electron-donating groups |

Key Structural Data

The compound’s fused bicyclic structure (benzene and dihydropyran rings) and methyl group at the 8-position enable diverse reactivity.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈OS |

| Molecular Weight | 164.22 g/mol |

| ¹H NMR (CDCl₃) | δ 8.45–7.25 ppm (aromatic protons), δ 2.59 ppm (methyl) |

| ¹³C NMR (CDCl₃) | δ 181.4 ppm (carbonyl), δ 19.6 ppm (methyl) |

Cross-Coupling Pathway

The Pd(II)-catalyzed mechanism involves:

-

Coordination : Lewis acid (Zn(OTf)₂) activates the electrophilic C-2 position via carbonyl and sulfinyl oxygen coordination .

-

Oxidative Insertion : Pd(0) inserts into the C-S bond, forming a palladium intermediate.

-

Transmetalation/Reductive Elimination : Arylboronic acid transmetalates and undergoes reductive elimination to form the arylated product .

Electrophilic Substitution

The sulfur atom’s electron-withdrawing effect renders the compound susceptible to nucleophilic attack at the C-2 position, enabling functionalization for drug design.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Derivatives

8-Methyl-4H-thiochromen-4-one serves as a crucial building block for synthesizing various sulfur-containing heterocycles. Its ability to undergo diverse chemical reactions, such as oxidation and substitution, allows for the creation of numerous derivatives with potential applications in medicinal chemistry .

Reactivity Studies

The compound can be oxidized to form S,S-dioxide derivatives and can also undergo reduction reactions. These properties make it valuable in developing new materials and catalysts within industrial settings. The versatility in reactivity is highlighted in studies where different reaction conditions were optimized to yield high-purity products .

Biological Applications

Antileishmanial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antileishmanial activity. For instance, compounds synthesized from this core structure showed effective inhibition against Leishmania panamensis, with EC50 values below 10 μM. This suggests a promising avenue for developing new treatments for leishmaniasis, a tropical disease affecting millions globally .

Mechanism of Action

The mechanism by which these compounds exert their biological effects involves the disruption of key metabolic pathways in parasites. The thiochromone derivatives have been shown to increase reactive oxygen species levels, leading to mitochondrial dysfunction and subsequent cell death in pathogenic organisms .

Medical Applications

Therapeutic Potential

The unique properties of this compound derivatives make them candidates for therapeutic agents against various diseases. Their effectiveness against tropical diseases such as malaria and trypanosomiasis has been explored, revealing the potential for these compounds to act as allosteric modulators targeting specific enzymes involved in disease pathology .

Data Tables

Case Studies

-

Antileishmanial Efficacy Study

A study synthesized several derivatives of thiochroman-4-one and tested their efficacy against Leishmania panamensis. The results indicated that modifications to the thiochromone structure significantly enhanced antileishmanial activity while maintaining low cytotoxicity towards human cells. Compounds with vinyl sulfone moieties exhibited the highest selectivity indices . -

Exploration of Structure-Activity Relationships

Researchers investigated the structure-activity relationships of various thiochroman-4-one derivatives. The findings revealed that specific substitutions on the phenyl ring could enhance biological activity, suggesting a pathway for optimizing drug candidates through targeted chemical modifications .

Wirkmechanismus

The mechanism of action of 8-Methyl-4H-thiochromen-4-one involves its interaction with molecular targets and pathways. For example, thiochromone derivatives have been shown to increase reactive oxygen species (ROS) levels in parasites, leading to mitochondrial perturbation and cell death . The compound can interact with key amino acids in the binding pocket of enzymes, leading to allosteric inhibition and disruption of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Core Modifications: Replacement of oxygen with sulfur in the heterocycle (e.g., thiochromenone vs.

- Substituent Effects: Methyl groups at C8 (as in this compound) reduce steric hindrance compared to bulkier substituents (e.g., phenyl or diethylamino groups), favoring planar molecular geometries critical for π-π stacking in solid-state structures .

Physicochemical Properties

Substituents and heteroatoms critically influence properties such as melting point, solubility, and stability:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Methyl-4H-thiochromen-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via the Mannich reaction, using formaldehyde, dimethylamine, and a chromenone precursor in ethanol under reflux. Optimization involves systematic variation of temperature (40–80°C), catalyst concentration (e.g., acid/base ratios), and solvent polarity. Yield improvements are monitored via HPLC, with purity validated by melting point analysis and NMR spectroscopy. For example, a 72% yield was achieved using 37% formaldehyde and 40% dimethylamine at 60°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY spectra to confirm substituent positions (e.g., methyl groups at C8 and thione at C4).

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches.

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference data with crystallographic results to resolve ambiguities .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine multiple methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%).

- Melting Point : Compare observed values with literature data (e.g., 160–162°C).

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

- Methodological Answer : Use SHELXL for refinement, focusing on residual density maps to locate disordered atoms. Cross-validate with spectroscopic

- If NMR suggests a planar conformation but XRD shows puckering, re-examine solvent effects or thermal motion parameters.

- For twinned crystals, apply twin-law matrices in SHELXL and compare R-factor convergence (<5% difference) .

Q. What strategies are recommended for analyzing contradictory results in biological activity studies of thiochromenone derivatives?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to identify outliers.

- Control Experiments : Test for off-target effects using knockout cell lines or enzyme inhibitors.

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05). Document batch-to-batch variability in compound purity .

Q. How should experimental designs be structured to study the reactivity of this compound under varying conditions?

- Methodological Answer : Use a factorial design to test variables:

- Solvent Effects : Compare polar (DMF) vs. non-polar (toluene) solvents in nucleophilic substitution reactions.

- Temperature Gradients : Monitor reaction kinetics at 25°C, 50°C, and 80°C using in-situ FTIR.

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, FeCl₃) for regioselective modifications .

Q. What are best practices for ensuring reproducibility in the synthesis of this compound?

- Methodological Answer :

- Protocol Standardization : Document exact molar ratios, stirring rates, and purification steps (e.g., column chromatography with silica gel 60).

- Batch Replication : Synthesize ≥3 independent batches; report mean yields ± standard deviation.

- Open Data : Share crystallographic CIF files and raw NMR spectra in supplementary materials .

Q. How can spectroscopic and crystallographic data be integrated to resolve structural ambiguities in thiochromenone derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.